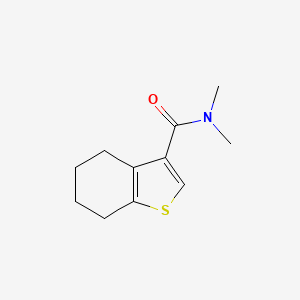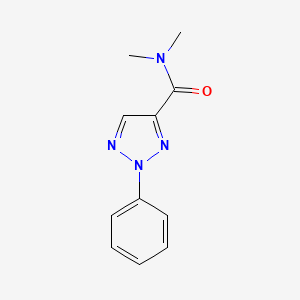![molecular formula C18H20ClN3O B7517865 N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP is widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
CPP acts as a non-competitive antagonist of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, leading to decreased synaptic plasticity and impaired learning and memory.
Biochemical and physiological effects:
CPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, CPP has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. CPP has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CPP in scientific research is its ability to selectively modulate the activity of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, allowing researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using CPP is its potential for off-target effects, as it can also modulate the activity of other neurotransmitter systems.
Zukünftige Richtungen
There are a number of potential future directions for research involving CPP. One area of interest is the development of more selective N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor modulators that can selectively target specific subunits of the receptor. Another area of interest is the investigation of the role of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor in psychiatric disorders such as depression and schizophrenia. Additionally, there is potential for the use of CPP in the development of new analgesic and anti-inflammatory drugs.
Synthesemethoden
CPP can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2-chlorobenzyl chloride in the presence of sodium hydride, followed by the reaction with N-phenylcarboxamide. This method yields CPP with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
CPP is extensively used in scientific research to investigate the role of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor in various physiological and pathological conditions. CPP has been shown to enhance the activity of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, leading to increased synaptic plasticity and improved learning and memory. CPP has also been used to study the role of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-9-5-4-6-15(17)14-20-18(23)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRWYONDSSSOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-ethyl-3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7517807.png)




![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
